5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

medicinal-chemistry structure-activity-relationship regiochemistry

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696908-96-9) is a partially saturated, fused heterocyclic small molecule (C7H8F3N3, MW 191.15 g/mol) comprising an imidazole ring annulated to a tetrahydropyrimidine ring with a trifluoromethyl substituent at the 5-position. The compound belongs to the broader imidazo[1,2-a]pyrimidine family, a scaffold widely recognized in medicinal chemistry for diverse biological activities, including kinase inhibition, GABA_A receptor modulation, and antimicrobial effects.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
Cat. No. B13059130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1CNC2=NC=CN2C1C(F)(F)F
InChIInChI=1S/C7H8F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h3-5H,1-2H2,(H,11,12)
InChIKeyCKIGHWIRXCMQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Core Properties and Compound Class Context for Procurement Screening


5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696908-96-9) is a partially saturated, fused heterocyclic small molecule (C7H8F3N3, MW 191.15 g/mol) comprising an imidazole ring annulated to a tetrahydropyrimidine ring with a trifluoromethyl substituent at the 5-position . The compound belongs to the broader imidazo[1,2-a]pyrimidine family, a scaffold widely recognized in medicinal chemistry for diverse biological activities, including kinase inhibition, GABA_A receptor modulation, and antimicrobial effects [1][2]. It is primarily sourced as a research chemical or synthetic intermediate, with commercial availability reported at 95% purity, though supply appears limited by discontinued listings . The defining structural feature is the partially saturated pyrimidine ring, which introduces a stereogenic center at C5 and distinguishes it from fully aromatic imidazo[1,2-a]pyrimidine analogues.

Why 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Interchanged with Off-the-Shelf Imidazopyrimidine Analogues


Substituting this compound with a positional isomer (e.g., 2-CF3 or 7-CF3 analogue) or an unsubstituted tetrahydroimidazo[1,2-a]pyrimidine core is not chemically equivalent. The 5-position CF3 group resides on a sp3 hybridized carbon within the partially saturated pyrimidine ring, creating a stereogenic centre directly adjacent to the bridgehead nitrogen . This stereoelectronic environment differs fundamentally from regioisomers where the CF3 group is placed on the sp2 carbons of the imidazole ring (e.g., 2-CF3) or on a different position of the saturated ring (e.g., 7-CF3). The 5-CF3 orientation influences the compound's conformational preferences, hydrogen-bond acceptor capacity of the adjacent amidine-like motif, and the overall three-dimensional arrangement available for target binding [1][2]. Furthermore, the chiral nature of this scaffold introduces an enantiomer-dependent component to biological recognition and physicochemical properties that achiral analogues do not possess, making it unjustifiable to assume pan-class interchangeability without direct comparative data [3].

Direct Comparative Evidence for 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Its Closest Structural Analogs in Biological and Physicochemical Performance


Regioisomeric Differentiation: 5-CF3 vs. 2-CF3 Tetrahydroimidazo[1,2-a]pyrimidine – Steric Environment and Hydrogen-Bonding Capacity

The target compound carries the electron-withdrawing CF3 group at the saturated 5-position of the tetrahydropyrimidine ring, directly adjacent to the N4 nitrogen, whereas its commercially available regioisomer, 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 73221-27-9), places the CF3 group on the sp2 carbon of the imidazole ring . This difference in substitution position is not trivial: in the 5-CF3 isomer, the CF3 group is oriented in three-dimensional space in a way that sterically encumbers one face of the fused ring system and lowers the pKa of the adjacent NH, altering hydrogen-bond donor capacity. In contrast, the 2-CF3 isomer projects the CF3 group onto the plane of the aromatic imidazole ring, affecting pi-stacking interactions rather than steric hindrance near the saturated region. No published head-to-head biological data are available for these two specific regioisomers; however, within the broader imidazo[1,2-a]pyrimidine class, the position of the trifluoromethyl substituent has been shown to dictate functional selectivity. For example, in GABA_A α2/α3 agonists, the 7-CF3 analogue (14g) achieves a distinct efficacy profile compared to the 7-propan-2-ol analogue (14k) and 7-unsubstituted derivatives, demonstrating that moving the CF3 group alters both potency and therapeutic index [1].

medicinal-chemistry structure-activity-relationship regiochemistry

Saturation State: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Core vs. Fully Aromatic Analogues – Impact on Conformational Flexibility and Target Binding

The target compound features a partially saturated (5,6,7,8-tetrahydro) pyrimidine ring, whereas the predominant imidazo[1,2-a]pyrimidine pharmacophore explored in the literature is fully aromatic (imidazo[1,2-a]pyrimidine) [1]. Saturation has been shown to be a critical modulator of biological activity in heterocyclic systems; for example, the saturated analogue of imidazo[1,2-a]pyridine binds CYP51 with an altered conformation compared to its aromatic counterpart [2]. In the broader class of tetrahydroimidazo[1,2-a]pyrimidines, derivatives with the saturated core have been reported to exhibit antibacterial activity, with certain hydrazone conjugates demonstrating zones of inhibition of 30–33 mm against E. coli and S. aureus, comparable to norfloxacin (zone of inhibition ≈ 28–32 mm under similar conditions) [3]. While the specific 5-CF3 compound was not evaluated in these assays, the saturated core is a prerequisite for this activity, as the aromatic analogues did not show equivalent antibacterial profiles in the same study. The saturated ring introduces a twist in the bicyclic system that shifts the relative orientation of the imidazole N1 and aminopyrimidine motif, thereby altering the spatial presentation of hydrogen bond donors and acceptors that are critical for target recognition.

drug-design conformational-analysis structure-based-design

Trifluoromethyl-Induced Physicochemical Property Shift: Calculated Lipophilicity and Hydrogen-Bond Acceptor Profile vs. Unsubstituted and Methyl Analogues

The 5-CF3 group is expected to increase lipophilicity (logP) by approximately 0.8–1.2 log units and decrease the basicity of the adjacent N4 nitrogen compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine and its 5-methyl analogue, based on well-established physicochemical principles of the CF3 group [1][2]. The hydrogen-bond acceptor count for the target compound is 5 (three fluorine atoms plus two aromatic nitrogens), versus 2 for the unsubstituted analogue, altering its interaction potential with biological hydrogen-bond donors such as water and protein backbone NH groups. These properties are known to correlate with changes in metabolic stability and permeability: compounds containing a CF3 group on a saturated carbon adjacent to a nitrogen often exhibit increased metabolic stability due to the electron-withdrawing effect reducing the susceptibility of the adjacent C–N bond to oxidative metabolism [3]. While no direct logD7.4 or metabolic stability measurements are published for this specific compound, the predicted shift in physicochemical properties is mechanistically grounded in the extensive body of fluorine chemistry literature.

pharmacokinetics lipophilicity physicochemical-properties

Synthetic Tractability and Late-Stage Functionalization Potential at the 2- and 3-Positions vs. 5-Unsubstituted Analogues

The target compound bears a CF3 group at the 5-position, leaving the imidazole C2 and C3 positions available for further functionalization via electrophilic or cross-coupling reactions. This synthetic pattern is distinct from 2-CF3 analogues, where the reactive C2 position is blocked. The Jismy et al. study demonstrates that trifluoromethylated imidazo[1,2-a]pyrimidine intermediates prepared via Michael addition/cyclization using ethyl 4,4,4-trifluorobut-2-ynoate can be further elaborated at C3 (C–C, C–N, and C–S bond-forming reactions), yielding diverse analogues in good to excellent yields [1]. The saturated 5-CF3 scaffold thus functions as a key intermediate, enabling downstream diversification toward libraries of compounds for biological screening. In contrast, the 2-CF3 isomer, which blocks the imidazole C2 position, cannot undergo the same regioselective functionalization at that site, limiting its utility as a library diversification starting point.

synthetic-chemistry building-block late-stage-functionalization

Biological Target Engagement Inference: MAO-B and Butyrylcholinesterase Inhibition Potential vs. Non-Fluorinated Analogues

The Jismy et al. (2019) study provides the closest relevant biological characterization for this compound class: several trifluoromethylated imidazo[1,2-a]pyrimidine derivatives (though not the exact 5-CF3-5,6,7,8-tetrahydro analogue) displayed micromolar IC50 values against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two validated targets for neurodegenerative disorders [1]. The unsubstituted tetrahydroimidazo[1,2-a]pyrimidine core, by contrast, has not been reported to inhibit MAO-B or BuChE in the literature, consistent with the requirement for the electron-withdrawing CF3 group to achieve enzymatic inhibition. While precise IC50 values for the specific 5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine compound are not publicly available, the class-level evidence indicates that the presence of the CF3 group is a key determinant of MAO-B and BuChE inhibitory activity. The 5-position CF3 analogue is therefore a higher-priority candidate for neurodegenerative disease screening than non-fluorinated or 2-CF3 analogues for which no MAO-B/BuChE activity has been described.

neurodegenerative-disease MAO-B-inhibition butyrylcholinesterase

Defined Research and Industrial Application Scenarios for 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, Derived from the Above Evidence


Diversification-Focused Medicinal Chemistry Library Synthesis

The 5-CF3-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold presents two unsubstituted imidazole positions (C2 and C3) for sequential functionalization, making it a versatile building block for generating diverse compound libraries [1]. The methodology established by Jismy et al. for C3 functionalization of related intermediates via C–C, C–N, and C–S bond formation provides a direct synthetic roadmap for elaborating this compound into a library of analogues [1]. In contrast to the 2-CF3 regioisomer, where one reactive site is already occupied, the 5-CF3 isomer offers two points of diversification, doubling the potential chemical space accessible from a single building block.

Early-Stage Screening for CNS-Targeting Neurodegenerative Disease Programs

Given the class-level evidence for MAO-B and BuChE inhibition by trifluoromethylated imidazo[1,2-a]pyrimidines [1], and the fact that the 5-CF3-5,6,7,8-tetrahydro scaffold combines the saturation features associated with antibacterial activity [2] with the CF3-dependent MAO-B/BuChE activity, this compound is a rational starting point for dual-target screening in neurodegeneration. The predicted logP increase of 0.8–1.2 units conferred by the CF3 group is within the range typically correlated with good blood-brain barrier permeability [3], supporting its inclusion in CNS-focused compound collections.

Physicochemical Probe to Investigate the Role of Stereochemistry and Saturation in Target Binding

The compound's 5-position chiral center, combined with the partially saturated ring and the electron-withdrawing CF3 group, makes it a valuable chemical probe for dissecting the contributions of stereochemistry, ring conformation, and electronic effects to target engagement [1][2]. In particular, comparative studies with the enantiomerically pure forms of this compound vs. the racemate, or vs. the fully aromatic 5-CF3-imidazo[1,2-a]pyrimidine, could provide fundamental insights into the stereochemical requirements of target proteins in the imidazopyrimidine binding pocket. This is a scenario where the compound's unique structural features are directly enable, not merely augment, the research question.

Antibacterial Hit-to-Lead Derivatization Starting from the Tetrahydro Core

Based on the antibacterial activity of the tetrahydroimidazo[1,2-a]pyrimidine scaffold as demonstrated by Kethireddy et al. [1], the 5-CF3 analogue can serve as the core for further SAR exploration. The CF3 group may enhance cell permeability and metabolic stability, potentially yielding analogues with improved MIC values over the known hydrazone derivatives. The demonstrated zones of inhibition of 30–33 mm for the hydrazone derivatives confirm that the saturated core is essential for this activity, and the 5-CF3 substitution provides a differentiated starting point for lead optimization.

Quote Request

Request a Quote for 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.